molecular formula C22H26N4O3S B250068 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide

4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide

Cat. No.: B250068
M. Wt: 426.5 g/mol
InChI Key: HNNOMUYTJULWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide, also known as EAPB, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide involves its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound binds to the transporter and inhibits its activity, leading to an increase in dopamine release. This increase in dopamine levels can lead to improved cognitive function and motor control.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and motor control in animal models. Additionally, this compound has been shown to have anxiolytic and antidepressant effects. These effects are likely due to the increase in dopamine release caused by this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide in lab experiments is its specificity for the dopamine transporter. This property allows researchers to study the effects of dopamine release on specific neurological pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide. One area of interest is the potential for this compound to be used as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to determine the long-term effects of this compound and its potential for abuse. Finally, studies on the structural and chemical properties of this compound could lead to the development of more effective and targeted drugs for neurological disorders.

Synthesis Methods

The synthesis of 4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide involves several steps, including the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine in the presence of a reducing agent to form 2-amino-4-methylpiperazine-1-carboxylic acid. This intermediate is then reacted with 2-(4-isothiocyanatophenyl)acetic acid to form the final product, this compound.

Scientific Research Applications

4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide has been shown to have potential applications in scientific research, particularly in the areas of neuroscience and drug discovery. Studies have demonstrated that this compound has affinity for the dopamine transporter and can increase dopamine release in the brain. This property makes this compound a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Properties

Molecular Formula

C22H26N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

4-ethoxy-N-[[2-(4-methylpiperazine-1-carbonyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H26N4O3S/c1-3-29-17-10-8-16(9-11-17)20(27)24-22(30)23-19-7-5-4-6-18(19)21(28)26-14-12-25(2)13-15-26/h4-11H,3,12-15H2,1-2H3,(H2,23,24,27,30)

InChI Key

HNNOMUYTJULWFY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C

Origin of Product

United States

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